molecular formula C16H19N2+ B10818499 2-[4-(Dimethylamino)styryl]-1-methylpyridinium CAS No. 46913-87-5

2-[4-(Dimethylamino)styryl]-1-methylpyridinium

Cat. No.: B10818499
CAS No.: 46913-87-5
M. Wt: 239.33 g/mol
InChI Key: HJWUQHBYOGZTTM-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)styryl]-1-methylpyridinium is a styryl dye known for its fluorescent properties. It is commonly used in biological and chemical research for staining and imaging applications. This compound is particularly useful for measuring membrane potential in living cells due to its sensitivity to changes in transmembrane potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)styryl]-1-methylpyridinium typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methylpyridinium iodide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the styryl dye. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)styryl]-1-methylpyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the dye with altered fluorescence properties .

Scientific Research Applications

2-[4-(Dimethylamino)styryl]-1-methylpyridinium has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular membranes. It is sensitive to changes in transmembrane potential, which alters its fluorescence properties. This makes it an effective tool for measuring membrane potential in living cells. The molecular targets include mitochondrial membranes, where the dye accumulates and fluoresces in response to potential changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Dimethylamino)styryl]-1-methylpyridinium is unique due to its high sensitivity to membrane potential changes and its low toxicity, making it suitable for live-cell imaging. Its fluorescence properties are also highly desirable for various research applications, providing clear and distinct imaging results .

Properties

CAS No.

46913-87-5

Molecular Formula

C16H19N2+

Molecular Weight

239.33 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline

InChI

InChI=1S/C16H19N2/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3/h4-13H,1-3H3/q+1

InChI Key

HJWUQHBYOGZTTM-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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